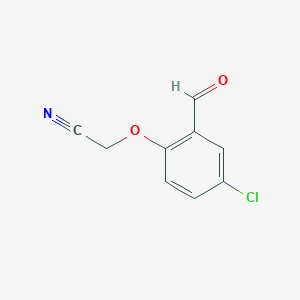
2-(4-Chloro-2-formylphenoxy)acetonitrile
説明
2-(4-Chloro-2-formylphenoxy)acetonitrile is a chemical compound with the CAS number 125418-96-4 . It is used for research and development purposes . The compound has a linear formula of C9H6ClNO2 .
Synthesis Analysis
The synthesis of 2-(4-Chloro-2-formylphenoxy)acetonitrile involves a Nickel Catalysed Domino Reaction of α-Aryloxyacetonitriles with Arylboronic Acids . The reaction time for the synthesis is 18 hours and it yields a colorless solid with a melting point of 92-94 ºC .Molecular Structure Analysis
The molecular structure of 2-(4-Chloro-2-formylphenoxy)acetonitrile is represented by the linear formula C9H6ClNO2 . The InChI key for the compound is JHDDXYAHRSNFQX-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 2-(4-Chloro-2-formylphenoxy)acetonitrile are primarily for the synthesis of other compounds. The compound is used in research and development, and is not intended for medicinal, household, or other uses .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chloro-2-formylphenoxy)acetonitrile include a molecular weight of 213.62 , a melting point of 92-94 ºC , and a linear formula of C9H6ClNO2 .科学的研究の応用
Detection and Analysis in Environmental Samples
2-(4-Chloro-2-formylphenoxy)acetonitrile and related compounds are often studied for their presence in environmental samples. For example, Omidi et al. (2014) developed a method using molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography for the sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in biological and environmental samples (Omidi et al., 2014). This method is significant for monitoring the compound's presence and assessing its environmental impact.
Photolysis in Aqueous Environments
Zhang et al. (2020) investigated the photolysis of related compounds in acetonitrile aqueous solutions. Their study included ultrafast spectroscopic measurements and density functional theory (DFT) computations, providing insights into the photodegradation mechanisms of these pollutants in natural environments (Zhang et al., 2020).
Electroanalytical Studies
The electrochemical properties of related compounds have been explored in various studies. Evans et al. (1984) examined the anodic oxidation of phenolates in acetonitrile, which is relevant for understanding the electrochemical behavior of 2-(4-Chloro-2-formylphenoxy)acetonitrile and its derivatives (Evans et al., 1984).
Capillary Electrophoresis for Herbicide Separation
Farran et al. (1999) conducted a study on the separation of MCPA and 2,4-D, which are related to 2-(4-Chloro-2-formylphenoxy)acetonitrile, using capillary electrophoresis. This research is pertinent for the analysis and separation of these herbicides in agricultural contexts (Farran et al., 1999).
NMR Studies on Contaminant Accumulation
Tront and Saunders (2007) utilized nuclear magnetic resonance (NMR) to investigate the fate of halogenated phenols in plants, a study relevant to understanding the behavior of related compounds in biological systems (Tront & Saunders, 2007).
Synthesis and Chemical Reactions
Research by Wu et al. (2014) on the synthesis of 2-(2-hydroxyphenyl)acetonitriles, which are structurally related to 2-(4-Chloro-2-formylphenoxy)acetonitrile, contributes to the broader understanding of chemical synthesis and reactions involving these compounds (Wu et al., 2014).
特性
IUPAC Name |
2-(4-chloro-2-formylphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSUNQQOAPKBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-formylphenoxy)acetonitrile | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

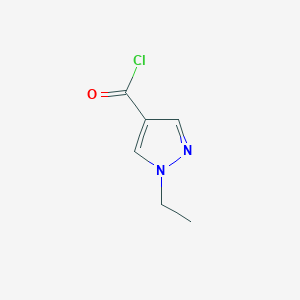
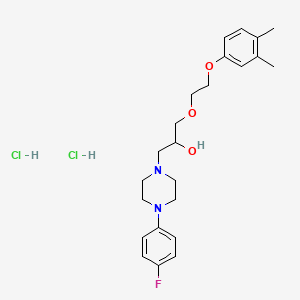
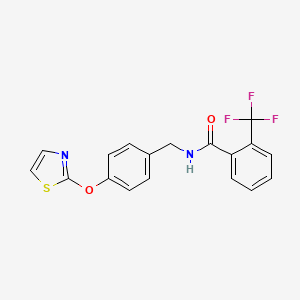
![N-(2,5-diethoxyphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2420189.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2420192.png)
![2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B2420196.png)
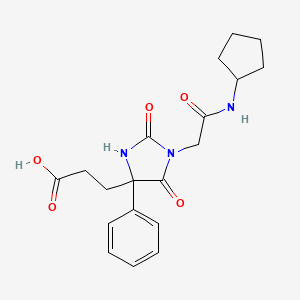
![2-Chloro-1-[4-(4,5,6,7-tetrahydrobenzotriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2420200.png)
![2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2420201.png)
![2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B2420204.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2420205.png)
![8-(2,5-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2420206.png)
